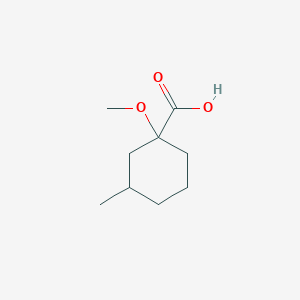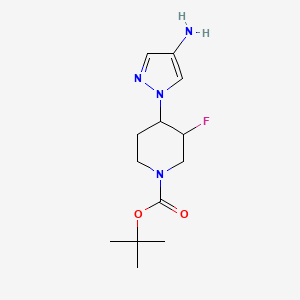![molecular formula C8H8ClN3 B12313911 1-[(1R)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12313911.png)
1-[(1R)-1-azidoethyl]-2-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1R)-1-叠氮乙基]-2-氯苯是一种有机化合物,其分子式为 C8H8ClN3。该化合物以叠氮基 (-N3) 连接到乙基上为特征,乙基进一步连接到氯苯环上。
准备方法
合成路线和反应条件: 1-[(1R)-1-叠氮乙基]-2-氯苯可以通过多步合成过程合成,该过程涉及以下关键步骤:
起始原料: 合成以 2-氯苯开始,其经过傅-克烷基化反应在对位引入乙基。
叠氮化: 然后在合适的溶剂(例如二甲基甲酰胺 (DMF))中,在受控温度条件下使用叠氮化钠 (NaN3) 将乙基转化为叠氮基。
工业生产方法: 1-[(1R)-1-叠氮乙基]-2-氯苯的工业生产通常涉及大规模间歇式工艺。关键步骤包括:
批量合成: 利用大型反应器进行傅-克烷基化反应和随后的叠氮化反应。
纯化: 使用重结晶或柱色谱等技术纯化粗产物,以获得高纯度的目标化合物。
化学反应分析
反应类型: 1-[(1R)-1-叠氮乙基]-2-氯苯会发生多种化学反应,包括:
取代反应: 在适当条件下,叠氮基可以用其他亲核试剂取代。
还原反应: 可以使用还原剂(如氢化铝锂 (LiAlH4))将叠氮基还原为胺基。
环加成反应: 叠氮基可以参与环加成反应,形成三唑。
常用试剂和条件:
取代: DMF 中的叠氮化钠 (NaN3)。
还原: 无水醚中的氢化铝锂 (LiAlH4)。
环加成: 在铜催化剂存在下,铜 (I) 催化的叠氮-炔烃环加成反应 (CuAAC)。
主要产物:
取代: 形成取代衍生物。
还原: 形成 1-[(1R)-1-氨基乙基]-2-氯苯。
环加成: 形成 1,2,3-三唑衍生物。
科学研究应用
1-[(1R)-1-叠氮乙基]-2-氯苯在科学研究中有多种应用:
化学: 用作合成各种有机化合物(包括三唑)的前体。
生物学: 用于生物正交化学中生物分子的标记和追踪。
医药: 在药物发现和开发中具有潜在用途,尤其是在合成生物活性分子方面。
工业: 用于生产特种化学品和材料。
作用机制
1-[(1R)-1-叠氮乙基]-2-氯苯的作用机制与其进行各种化学转化的能力有关。叠氮基具有很高的反应活性,可以参与环加成反应,形成稳定的三唑环。这些反应通常由铜 (I) 离子催化,铜 (I) 离子通过协同机制促进三唑环的形成。
类似化合物:
1-[(1R)-1-叠氮乙基]-4-氯苯: 结构相似,但氯原子在对位。
1-[(1R)-1-叠氮乙基]-2-溴苯: 结构相似,但用溴原子代替了氯原子。
1-[(1R)-1-叠氮乙基]-2-氟苯: 结构相似,但用氟原子代替了氯原子。
独特性: 1-[(1R)-1-叠氮乙基]-2-氯苯的独特性在于叠氮基和氯基团的特定位置,这影响了其反应性和潜在应用。氯原子的存在会影响苯环的电子性质,使其与类似物有所不同。
相似化合物的比较
1-[(1R)-1-Azidoethyl]-4-chlorobenzene: Similar structure but with the chlorine atom at the para position.
1-[(1R)-1-Azidoethyl]-2-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-[(1R)-1-Azidoethyl]-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 1-[(1R)-1-Azidoethyl]-2-chlorobenzene is unique due to the specific positioning of the azido and chlorine groups, which influence its reactivity and potential applications. The presence of the chlorine atom can affect the electronic properties of the benzene ring, making it distinct from its analogs.
属性
分子式 |
C8H8ClN3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC 名称 |
1-[(1R)-1-azidoethyl]-2-chlorobenzene |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m1/s1 |
InChI 键 |
FQSQOBFYKBWRMN-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1Cl)N=[N+]=[N-] |
规范 SMILES |
CC(C1=CC=CC=C1Cl)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


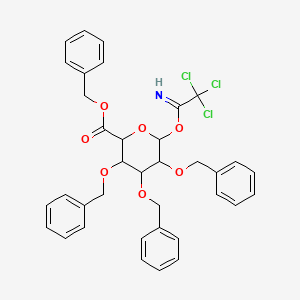



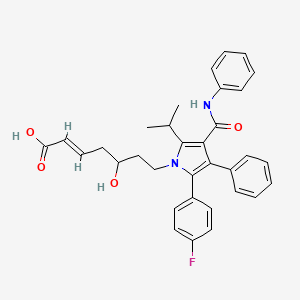
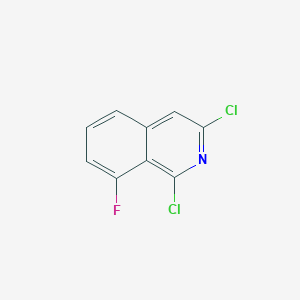
![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
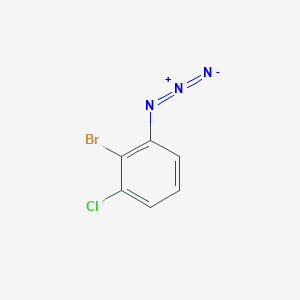
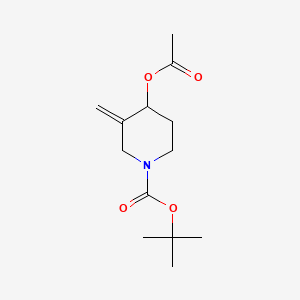
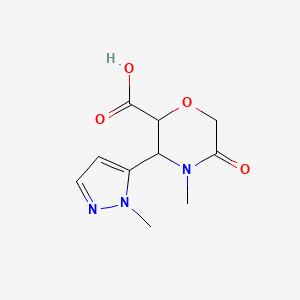
![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)
